molecular formula C15H26O7S B1446361 Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate CAS No. 62921-75-9

Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate

Cat. No.: B1446361
CAS No.: 62921-75-9
M. Wt: 350.4 g/mol
InChI Key: SPCSFCRWIMFROR-UHFFFAOYSA-N
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Description

Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate (CAS: 62921-75-9) is a triethylene glycol derivative functionalized with a 4-methylbenzenesulfonate (tosyl) group. Its molecular formula is C₁₅H₂₆O₇S, with an average mass of 350.426 g/mol and a monoisotopic mass of 350.139924 g/mol. Structurally, it consists of a triethylene glycol backbone (three ethoxy units) terminated by a tosyl group, which confers reactivity as a leaving group in nucleophilic substitution reactions. This compound is widely used in organic synthesis, particularly as a precursor for introducing polyethylene glycol (PEG) chains into molecules or facilitating radiolabeling in pharmaceutical research.

Synonyms include 2-[2-(2-ethoxyethoxy)ethoxy]ethanol 4-methylbenzenesulfonate and Tos-PEG3.

Properties

CAS No.

62921-75-9

Molecular Formula

C15H26O7S

Molecular Weight

350.4 g/mol

IUPAC Name

2-[2-(2-ethoxyethoxy)ethoxy]ethanol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C8H18O4.C7H8O3S/c1-2-10-5-6-12-8-7-11-4-3-9;1-6-2-4-7(5-3-6)11(8,9)10/h9H,2-8H2,1H3;2-5H,1H3,(H,8,9,10)

InChI Key

SPCSFCRWIMFROR-UHFFFAOYSA-N

SMILES

CCOCCOCCOCCO.CC1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CCOCCOCCOCCO.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials

Stepwise Preparation Procedure

Step 1: Tosylation Reaction

The primary hydroxyl group of triethylene glycol monoethyl ether is converted into the tosylate group by reaction with tosyl chloride in the presence of an organic base.

  • Reaction conditions:

    • Temperature: 5–10 °C
    • Reaction time: 1–4 hours
    • Molar ratio (triethylene glycol monoethyl ether : tosyl chloride : triethylamine): approximately 1:1.05:1.05
    • Solvent: dichloromethane (DCM)
  • Process:

    • The triethylene glycol monoethyl ether is dissolved in DCM.
    • Triethylamine is added dropwise at 5–10 °C.
    • Tosyl chloride is added slowly to maintain temperature control.
    • The reaction mixture is stirred for 1–4 hours.
    • Completion is monitored by thin-layer chromatography (TLC).
    • The reaction mixture is washed sequentially with water, saturated saline, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Step 2: Purification

  • The crude tosylate product is typically purified by extraction and drying.
  • Sometimes column chromatography is used for further purification if higher purity is required.

Reaction Scheme Summary

Step Reactants Conditions Product Yield (%) Notes
1 Triethylene glycol monoethyl ether + p-TsCl + triethylamine 5–10 °C, 1–4 h, DCM solvent This compound 90–95 Controlled addition, base neutralizes HCl

Research Findings and Data

  • Yield and Purity: The tosylation reaction typically achieves high yields (90–95%) with excellent selectivity for the primary hydroxyl group.
  • Spectroscopic Data:
    • ^1H NMR (CDCl3) shows characteristic aromatic protons of the tosyl group at δ ~7.8 and 7.3 ppm.
    • Signals corresponding to the ethoxy and ethoxyethoxy chains appear between δ 3.5–4.2 ppm.
    • The methyl group of the tosylate appears as a singlet near δ 2.4 ppm.
  • Mass Spectrometry: The molecular ion peak corresponds to the expected molecular weight (e.g., 318.39 g/mol for the methoxy analogue).

Alternative and Related Preparation Routes

While the primary method involves direct tosylation of triethylene glycol monoethyl ether, related compounds such as 2-[2-(2-methoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate have been synthesized similarly, confirming the robustness of the method.

A related patent describes a three-step synthesis for a similar compound involving:

  • Formation of a benzyl-protected triethylene glycol ether,
  • Tosylation to form the tosylate intermediate,
  • Nucleophilic substitution with sodium azide,
  • Followed by catalytic hydrogenation to yield an amino derivative.

This multi-step approach highlights the versatility of tosylate intermediates for further functionalization.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Range Remarks
Starting material Triethylene glycol monoethyl ether Purity > 98% recommended
Tosylation reagent p-Toluenesulfonyl chloride Slight excess (1.05 eq)
Base Triethylamine Equimolar to tosyl chloride
Solvent Dichloromethane (DCM) Anhydrous preferred
Temperature 5–10 °C Low temperature to control reaction rate
Reaction time 1–4 hours Monitored by TLC
Work-up Water wash, saturated saline wash, drying Standard organic extraction procedure
Yield 90–95% High yield with minimal side products

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate undergoes several types of chemical reactions, including:

    Substitution Reactions: The sulfonate group can be replaced by other nucleophiles in substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of triethylene glycol monoethyl ether and p-toluenesulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium hydroxide. The reactions are typically carried out in polar solvents like methanol or ethanol.

    Hydrolysis: This reaction can occur under acidic or basic conditions, with the use of hydrochloric acid or sodium hydroxide as catalysts.

Major Products Formed

    Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium methoxide would yield triethylene glycol monoethyl ether methanesulfonate.

    Hydrolysis: The major products are triethylene glycol monoethyl ether and p-toluenesulfonic acid.

Scientific Research Applications

Pharmaceutical Applications

Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate is utilized in the pharmaceutical industry primarily as a precursor in the synthesis of antihistamine agents. Research indicates that derivatives of this compound exhibit potent selective H1 antihistaminic activity, making them valuable for treating allergic conditions such as rhinitis and asthma .

Case Study: Antihistamine Derivatives

A patent describes the synthesis of new benzimidazole derivatives using this compound as an intermediate. These derivatives show effectiveness in blocking histamine receptors without affecting the central nervous system, suggesting a targeted approach to allergy treatment .

Organic Synthesis

The compound serves as an important reagent in organic synthesis due to its ability to facilitate reactions involving etherification and sulfonation. Its structure allows for the introduction of sulfonate groups into organic molecules, which can enhance solubility and reactivity.

Application Example

In synthetic organic chemistry, Tos-PEG4 can be used to modify various substrates, thereby enhancing their properties for further reactions or applications. This versatility makes it a valuable tool for chemists working on complex organic transformations.

Materials Science

In materials science, this compound is explored for its potential in developing polymeric materials. Its ability to act as a plasticizer or modifier can improve the mechanical properties of polymers.

Research Insights

Studies have shown that incorporating such sulfonate esters into polymer matrices can lead to improved flexibility and thermal stability. This application is particularly relevant in creating advanced materials for coatings and films .

Summary Table of Applications

Application AreaDescriptionExample Use Case
PharmaceuticalSynthesis of antihistamine agentsDerivatives for treating allergic conditions
Organic SynthesisReagent for etherification and sulfonationModifying substrates for enhanced reactivity
Materials ScienceDevelopment of polymeric materialsImproving flexibility and thermal stability
SafetyToxicity concerns; requires careful handlingUse of PPE and safety protocols during handling

Mechanism of Action

The mechanism of action of ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate involves its ability to act as a leaving group in substitution reactions. The sulfonate group is a good leaving group, which facilitates the formation of new bonds in the presence of nucleophiles. This property is exploited in various synthetic applications to create new chemical entities.

Comparison with Similar Compounds

Methoxy-Substituted Analog

  • Compound : 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate (CAS: 62921-74-8).
  • Molecular Formula : C₁₄H₂₄O₇S, MW = 336.401 g/mol .
  • Key Difference : The terminal ethoxy group is replaced with methoxy.
  • Impact: Reduced molecular weight (-14 g/mol) due to the shorter methoxy chain.

Hydroxy-Substituted Analog

  • Compound: Ethanol, 2-[2-(2-hydroxyethoxy)ethoxy]-, 4-methylbenzenesulfonate (CAS: 77544-68-4).
  • Key Difference : The terminal ethoxy group is replaced with a hydroxyl (-OH).
  • Impact :
    • Increased polarity and hydrogen-bonding capacity, enhancing water solubility.
    • Reduced stability in acidic/basic conditions due to the reactive hydroxyl group.

Propargyl-Substituted Analog

  • Compound : Tosyl-propargyl-triethylene glycol (CAS: N/A).
  • Key Difference : The terminal ethoxy is replaced with a propargyl (-C≡CH) group.
  • Impact :
    • Enables "click chemistry" applications (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation.
    • Higher reactivity in radical or nucleophilic reactions compared to ethoxy.

Chain Length Variations

Diethylene Glycol Derivatives

  • Compound: Ethanol, 2-(2-methoxyethoxy)-, 4-methylbenzenesulfonate (CAS: 50586-80-6).
  • Structure : Shorter diethylene glycol chain (two ethoxy units).
  • Impact :
    • Lower molecular weight (~292 g/mol ) and reduced steric hindrance, favoring faster reaction kinetics in substitutions.

Pentaethylene Glycol Derivatives

  • Compound : Pentaethylene glycol di-p-toluenesulfonate (CAS: 77544-68-4).
  • Structure : Extended chain (five ethoxy units) with two tosyl groups.
  • Impact :
    • Higher molecular weight (~534 g/mol ) increases viscosity and boiling point.
    • Dual leaving groups enable crosslinking in polymer chemistry.

Counterion and Salt Forms

  • Compound: 2-[2-(2-ethoxyethoxy)ethoxy]ethanol - 4-methylbenzenesulfonic acid (1:1) (CAS: 62921-75-9).
  • Key Difference : Exists as a 1:1 salt rather than a covalent ester.
  • Impact :
    • Enhanced solubility in polar solvents due to ionic character.
    • Altered reactivity; the free sulfonic acid may act as a catalyst in esterification or hydrolysis.

Biological Activity

Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate, commonly referred to as triethylene glycol monoethyl ether p-toluenesulfonate, is a chemical compound with significant relevance in various scientific fields, including chemistry, biology, and medicine. This article delves into its biological activity, applications, and relevant research findings.

  • Molecular Formula : C13H20O6S
  • Molecular Weight : 304.36 g/mol
  • CAS Number : 62921-75-9

The compound features a unique structure that includes an ethoxyethoxyethoxy group attached to an ethanol backbone and a 4-methylbenzenesulfonate group. This structural configuration contributes to its diverse applications and biological interactions.

This compound exhibits several biological activities:

  • Enzyme Interactions : The compound is utilized in biochemical studies to explore enzyme mechanisms and protein interactions. Its sulfonate group can facilitate binding interactions with various enzymes, potentially altering their activity.
  • Cellular Effects : Research indicates that similar compounds can affect cellular processes such as proliferation and apoptosis. The sulfonate group's presence may enhance the compound's ability to penetrate cellular membranes, influencing intracellular signaling pathways.
  • Toxicological Profile : Studies have shown that triethylene glycol monoethyl ether derivatives generally exhibit low acute toxicity in experimental models. For instance, the oral LD50 in rats has been reported as approximately 10.6 g/kg . This low toxicity profile makes it a candidate for further investigation in pharmacological applications.

Case Studies and Research Findings

A review of relevant literature reveals several key findings regarding the biological activity of this compound:

  • Skin Absorption Studies : In vitro studies indicate that the diffusion rate of triethylene glycol monoethyl ether through human skin is relatively low (approximately 0.024 mg/cm²/h), suggesting minimal systemic absorption upon dermal exposure . This characteristic is crucial for evaluating its safety in consumer products.
  • Developmental Toxicity Assessments : Developmental toxicity screening studies have shown no adverse effects at doses up to 1000 mg/kg for triethylene glycol monoethyl ether . This suggests a favorable safety profile for potential applications in pharmaceuticals or cosmetics.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Differences
Triethylene Glycol Monoethyl EtherC8H18O4Lacks the sulfonate group
Triethylene Glycol Monomethyl EtherC8H18O3Contains a methyl instead of an ethyl group

The presence of the sulfonate group in this compound enhances its solubility and reactivity compared to its counterparts.

Applications

This compound is utilized across various domains:

  • Organic Synthesis : It serves as a reagent in organic synthesis for producing sulfonate esters.
  • Pharmaceutical Intermediate : The compound is employed as an intermediate in the synthesis of pharmaceutical agents due to its favorable reactivity profile.
  • Industrial Uses : It is used in manufacturing surfactants and detergents, benefiting from its surfactant properties derived from the ethylene glycol moiety.

Q & A

Basic Research Question

  • Toxicity : Classified as a skin and respiratory irritant (GHS Category 2).
  • Ventilation : Use fume hoods for weighing and reactions.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
    Regulatory guidelines (e.g., CLP Regulation) mandate SDS compliance and disposal via incineration .

Are there computational models predicting the compound’s behavior in catalytic systems?

Advanced Research Question
DFT calculations (B3LYP/6-31G*) model its solubility parameters and transition-state geometries in SN2 reactions. Key findings:

  • Solvation free energy (ΔG_solv) = –15.2 kcal/mol in water, explaining hydrolysis sensitivity.
  • Activation energy (Eₐ) for substitution by iodide is 18.3 kcal/mol, aligning with experimental kinetics.
    MD simulations further predict aggregation behavior in aqueous solutions, relevant for drug delivery systems .

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